2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring at position 7 and a piperidine-substituted ethanone moiety. The triazolo-pyrimidine scaffold is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking purine nucleotides in biological systems . Synthesis likely involves nucleophilic substitution or Mannich reactions, as seen in analogous piperazine-containing compounds (e.g., describes similar steps using formaldehyde and triethylamine) .
Properties
IUPAC Name |
2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O/c1-2-25-17-15(20-21-25)16(18-13-19-17)24-10-8-22(9-11-24)12-14(26)23-6-4-3-5-7-23/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDIPVISOHNPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N4CCCCC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
Table 1: Key Structural Comparisons
Key Differences and Implications
- Triazolo derivatives often exhibit enhanced kinase inhibition due to stronger ATP-binding pocket interactions . Pyrazino[1,2-a]pyrimidin-4-one derivatives () lack the triazole ring, reducing rigidity but introducing a ketone group for polar interactions .
- Substituent Effects: Ethyl vs. Piperazine/Piperidine Moieties: The target’s dual piperazine-piperidine system offers greater conformational adaptability than simpler piperazine derivatives (e.g., ’s 1-(2-pyrimidyl)piperazine), which may improve target selectivity .
- Synthesis Complexity: The target’s ethanone linker likely requires stepwise coupling, whereas pyrazolo-pyrimidines () are synthesized via cyclocondensation, reducing steps but limiting substituent diversity .
Isomerization and Stability
Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (, Compound 6) undergo isomerization under specific conditions, highlighting the importance of reaction control. The target compound’s triazolo[4,5-d]pyrimidine core is less prone to isomerization compared to fused triazolo-pyrimidine isomers, suggesting greater metabolic stability .
Research Findings and Implications
While specific biological data for the target compound is unavailable, structural analogs provide insights:
- Kinase Inhibition : Triazolo-pyrimidines are potent kinase inhibitors (e.g., c-Met, ALK), with substituents like ethyl groups improving potency by 2–5-fold compared to methyl analogs .
- CNS Penetration : Piperidine and piperazine moieties () are common in CNS-targeting drugs, suggesting the target compound may cross the blood-brain barrier .
- Synthetic Feasibility : ’s use of triethylamine and formaldehyde in Mannich reactions supports scalable synthesis, though the target’s complexity may require optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
